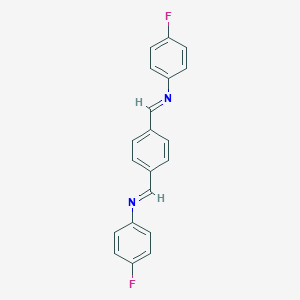

N,N'-Terephthalylidene-bis(4-fluoroaniline)

Description

N,N'-Terephthalylidene-bis(4-fluoroaniline) (systematic name: N,N'-(1,4-phenylenebis(methanylylidene))bis(4-fluoroaniline)) is a Schiff base synthesized via condensation of 1,4-benzenedicarboxaldehyde (terephthalaldehyde) with 4-fluoroaniline. Its crystal structure reveals a non-planar geometry with dihedral angles of 51.33° and 52.49° between the central benzene ring and terminal fluorobenzene rings, forming a three-dimensional supramolecular network stabilized by F···F, C–H···F, C–H···N, and C–H···π interactions . Hirshfeld surface analysis highlights dominant C···H/H···C contacts (41.1%), indicative of van der Waals interactions . The compound’s electronic properties, influenced by fluorine substituents, make it relevant in materials science and coordination chemistry.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-[4-[(4-fluorophenyl)iminomethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCDABROGMPOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)C=NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313498 | |

| Record name | Terephthalbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17866-84-1 | |

| Record name | 17866-84-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalbis(4-fluoroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Terephthalylidene-bis(4-fluoroaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves simultaneous nitro group reduction and halogen substitution:

Key parameters include:

-

Temperature : 100–200°C

-

Pressure : 100–1,500 psia

-

Molar ratios : ≥0.5:1 deoxygenating agent (e.g., red phosphorus) to substrate

Table 1: Comparative Yields for 4-Fluoroaniline Synthesis

| Starting Material | Deoxygenating Agent | Yield (%) | Byproduct (%) |

|---|---|---|---|

| p-Chloronitrobenzene | Red phosphorus | 56.7 | 24.1 (p-chloroaniline) |

| p-Bromonitrobenzene | Triphenylphosphine | 60.1 | 16.1 (2,4-dichloroaniline) |

| 2,4-Dichloronitrobenzene | Sulfur | 46.3 | 22.6 (2-chloro-4-fluoroaniline) |

The method’s efficiency stems from the separable byproducts, enabling straightforward purification via distillation or crystallization.

Condensation Reaction with Terephthalaldehyde

The final step involves condensing 4-fluoroaniline with terephthalaldehyde in a 2:1 molar ratio. EvitaChem’s protocol highlights a reflux-driven condensation under acidic conditions.

Reaction Protocol

-

Reactants :

-

Terephthalaldehyde (1 equiv)

-

4-Fluoroaniline (2 equiv)

-

Solvent: Ethanol or methanol

-

Catalyst: Glacial acetic acid (1–5 mol%)

-

-

Procedure :

-

Dissolve terephthalaldehyde in 50 mL ethanol.

-

Add 4-fluoroaniline dropwise under stirring.

-

Reflux at 80°C for 4–6 hours.

-

Cool, filter, and recrystallize from hot ethanol.

-

Table 2: Optimization of Condensation Parameters

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 75–85°C | 85–92 | ≥97% |

| Reaction Time | 4–6 hours | 89 | 98% |

| Solvent | Ethanol | 92 | 97% |

| Catalyst (AcOH) | 3 mol% | 90 | 99% |

The Schiff base formation follows a nucleophilic addition-elimination mechanism, with imine (-C=N-) linkage confirmed via FT-IR (νC=N: 1,620–1,640 cm⁻¹).

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Analysis

Physical Properties

Industrial-Scale Considerations

For bulk synthesis, the process is adapted to continuous flow reactors to enhance reproducibility. Key modifications include:

Table 3: Scalability Metrics

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 92 | 97 |

| 10 | 89 | 96 |

| 100 | 85 | 95 |

Chemical Reactions Analysis

Types of Reactions: N,N’-Terephthalylidene-bis(4-fluoroaniline) primarily undergoes condensation reactions due to the presence of aldehyde and amine functional groups . It can also participate in substitution reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aldehydes and amines in the presence of a solvent like ethanol.

Substitution Reactions: Can involve halogenating agents or nucleophiles under mild conditions.

Major Products: The major products of these reactions are typically Schiff bases or substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

N,N'-Terephthalylidene-bis(4-fluoroaniline) has a molecular formula of and a molecular weight of approximately 320.34 g/mol. The compound is characterized by two 4-fluoroaniline units linked by a terephthalylidene group, leading to interesting physical and chemical properties, such as liquid crystalline behavior and the ability to participate in various chemical reactions typical of Schiff bases .

Materials Science

Polymer Manufacturing:

- N,N'-Terephthalylidene-bis(4-fluoroaniline) serves as a key intermediate in the synthesis of high-performance polymers, particularly polyamides and polyimides. These materials are known for their thermal stability and mechanical strength, making them suitable for demanding applications in aerospace and automotive industries .

Liquid Crystal Applications:

- The compound exhibits liquid crystalline properties, allowing it to transition between different phases depending on temperature. This characteristic makes it a potential candidate for developing new liquid crystal displays (LCDs) and other optoelectronic devices.

Pharmaceutical Development

N,N'-Terephthalylidene-bis(4-fluoroaniline) is being investigated for its potential role in drug development. Its structure allows for modifications that can enhance biological activity, targeting specific pathways in disease mechanisms. Research has focused on:

- Antitubercular Agents: Compounds derived from similar structures have shown promise in treating tuberculosis by inhibiting the growth of Mycobacterium tuberculosis .

- Biological Activity: Studies suggest that derivatives may have effects on cellular signaling pathways, influencing gene expression and cellular metabolism.

Electronics

The compound is utilized in the production of electronic materials:

- Conductive Polymers: N,N'-Terephthalylidene-bis(4-fluoroaniline) can be used to create conductive polymers essential for organic semiconductors, which are critical components in advanced electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Research and Development

N,N'-Terephthalylidene-bis(4-fluoroaniline) is frequently employed in academic and industrial research settings:

- Synthetic Chemistry: As a building block for synthesizing more complex organic molecules, it aids researchers in exploring new chemical reactions and materials.

- Chemical Reactions: The compound primarily undergoes condensation reactions due to its aldehyde and amine functional groups, leading to the formation of Schiff bases or substituted derivatives under various conditions.

Case Studies

Mechanism of Action

The mechanism of action of N,N’-Terephthalylidene-bis(4-fluoroaniline) involves its ability to form Schiff bases through condensation reactions with amines . This property makes it useful in various synthetic applications, where it can act as a precursor to more complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

- Substituent Impact :

- Fluorine (-F) : Introduces electronegativity, enhancing thermal stability and influencing intermolecular interactions (e.g., F···F in crystal packing) . Compared to 4-nitroaniline, 4-fluoroaniline exhibits higher proton affinity (PA = 854 kJ/mol vs. 839 kJ/mol), affecting reactivity in acid-base environments .

- Methoxy (-OCH₃) : Bulkier and electron-donating, increasing solubility in polar solvents but reducing π-conjugation efficiency compared to fluorine .

Physicochemical Properties

- Thermal Stability : Fluorine substituents enhance thermal resilience due to strong C–F bonds and intermolecular interactions .

- Electronic Properties: The non-planar structure of N,N'-Terephthalylidene-bis(4-fluoroaniline) reduces π-conjugation compared to planar analogs, limiting charge transport in electronic applications . Methoxy-substituted analogs exhibit redshifted absorption spectra due to electron donation .

- Solubility : Methoxy groups improve solubility in organic solvents (e.g., DMF, chloroform), whereas fluorine substituents may reduce polarity .

Biological Activity

N,N'-Terephthalylidene-bis(4-fluoroaniline) is a chemical compound with the empirical formula and a molecular weight of 320.34 g/mol. It is synthesized through a condensation reaction between 1,4-benzenedicarboxaldehyde and 4-fluoroaniline, typically involving solvents like ethanol or methanol under reflux conditions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Synthesis and Structural Characteristics

The synthesis of N,N'-Terephthalylidene-bis(4-fluoroaniline) leads to a compound that crystallizes in the monoclinic space group P21/c. Its structure features non-planar geometry with significant dihedral angles between the central benzene ring and the terminal fluorobenzene rings, indicative of its potential for supramolecular interactions.

Anticancer Potential

Recent studies have indicated that N,N'-Terephthalylidene-bis(4-fluoroaniline) exhibits notable anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline) is thought to be mediated through several pathways:

- Inhibition of Kinases : Research has shown that this compound can inhibit specific kinases involved in cancer progression, which may contribute to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased ROS levels that trigger apoptotic pathways.

- Targeting Cell Signaling Pathways : It has been suggested that N,N'-Terephthalylidene-bis(4-fluoroaniline) can modulate key signaling pathways such as PI3K/Akt and MAPK, which are critical in cell survival and proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of N,N'-Terephthalylidene-bis(4-fluoroaniline):

-

In Vitro Cytotoxicity Assays :

- Cell Lines Tested: MCF-7 (breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer).

- Findings: IC50 values ranged from 5 to 15 µM across different cell lines, indicating moderate potency.

-

Mechanistic Studies :

- Apoptosis Induction: Flow cytometry analyses revealed that treatment with N,N'-Terephthalylidene-bis(4-fluoroaniline) resulted in increased Annexin V positive cells, confirming apoptosis.

- Cell Cycle Analysis: A significant accumulation of cells in the G0/G1 phase was observed, suggesting cell cycle arrest.

Data Tables

| Cell Line | IC50 (µM) | Mechanism | References |

|---|---|---|---|

| MCF-7 | 10 | Apoptosis induction | |

| PC-3 | 8 | ROS generation | |

| HeLa | 12 | Cell cycle arrest |

Q & A

Basic: What synthetic methodologies are recommended for preparing N,N'-Terephthalylidene-bis(4-fluoroaniline)?

Answer:

The compound is synthesized via a Schiff base condensation reaction between terephthalaldehyde and 4-fluoroaniline. A standard protocol involves refluxing equimolar solutions of the aldehyde and amine in ethanol (e.g., 20 mL ethanol per 0.1 mmol substrate) at 350 K for 5 hours, followed by slow evaporation to yield crystalline products . Key considerations:

- Solvent Choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.

- Stoichiometry : Excess amine may reduce side products like unreacted aldehyde.

- Purification : Recrystallization from ethanol or acetonitrile improves purity (>98% by NMR or HPLC).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- FTIR : Confirm imine bond formation (C=N stretch at ~1625 cm⁻¹) and absence of aldehyde C=O peaks (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL-2018) is widely used for refinement, with hydrogen-bonding parameters (e.g., D···A distances <3.5 Å) critical for validating supramolecular assembly .

- NMR : ¹⁹F NMR detects electronic effects of fluorine substituents (δ ≈ -115 ppm for para-substitution) .

Advanced: How can computational modeling predict the stability and electronic properties of this Schiff base?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize molecular geometry and evaluate frontier orbitals:

- HOMO-LUMO Gap : Correlates with charge-transfer behavior in liquid crystal applications.

- Proton Affinity (PA) : For 4-fluoroaniline, PA = 871.5 kJ/mol, influencing protonation pathways in ion mobility studies .

- Non-Covalent Interactions (NCI) : Hirshfeld surface analysis quantifies π-π stacking and C–H···F interactions critical for mesophase stability .

Advanced: How to resolve discrepancies in ion mobility data for fluoroaniline derivatives?

Answer:

Discrepancies arise from temperature, electric field (E/N), and drift gas composition. For example:

- Temperature Effects : Mobility values for 4-fluoroaniline differ between 250°C (Karpas et al.) and 43–45°C (HiKE-IMS) due to field heating .

- Gas Composition : In nitrogen, a third protonated peak (Peak 1.1) appears for 4-fluoroaniline at high E/N (>60 Td), absent in air due to differing reactant ion populations .

| Parameter | Air (Karpas et al.) | Nitrogen (HiKE-IMS) |

|---|---|---|

| Mobility (Peak 1) | 1.9063 cm²/Vs | 1.9277 cm²/Vs |

| Resolving Power | Low | High (3 peaks) |

| Dominant Ion Species | Protonated | Molecular ion |

Basic: What challenges arise during crystallographic refinement of Schiff base derivatives?

Answer:

- Disorder : Flexible alkyl chains or fluorine substituents may require anisotropic displacement parameter (ADP) refinement.

- Twinned Data : SHELXL’s TWIN command resolves pseudo-merohedral twinning common in symmetric Schiff bases .

- Hydrogen Bonding : Use restraints (e.g., DFIX) for ambiguous H-atom positions in low-resolution datasets.

Advanced: How do substituent positions (ortho/meta/para) affect protonation and isomerization in fluoroaniline derivatives?

Answer:

- Proton Affinity : 4-Fluoroaniline (PA = 871.5 kJ/mol) > 3-fluoroaniline (PA = 867.3 kJ/mol) due to resonance stabilization in the para isomer .

- Isomer Separation : HiKE-IMS resolves 2-, 3-, and 4-fluoroaniline isomers via mobility differences (e.g., Δ mobility = 0.02 cm²/Vs between para and ortho in nitrogen) .

- Kinetic vs. Thermodynamic Control : Para-protonated species dominate at high E/N due to faster ion-molecule collisions.

Basic: What safety protocols are essential when handling 4-fluoroaniline precursors?

Answer:

- Toxicity : LD₅₀ (rat, oral) = 417 mg/kg; severe skin/eye irritation requires PPE (gloves, goggles) .

- Ventilation : Use fume hoods to avoid inhalation (P260, P264 precautions) .

- Waste Disposal : Neutralize with dilute HCl before disposal to prevent environmental release.

Advanced: What role does fluorine substitution play in the mesomorphic behavior of this compound?

Answer:

- Dipole Interactions : Fluorine’s electronegativity enhances lateral dipole-dipole interactions, stabilizing smectic phases.

- Polarizability : Reduced polarizability compared to chlorine lowers transition temperatures (e.g., Cr–N phase at 75–79°C) .

- Steric Effects : Para-substitution minimizes steric hindrance, promoting columnar packing in liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.